molecular formula C9H5Cl2N3 B1321572 3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS No. 202931-70-2

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Cat. No. B1321572
M. Wt: 226.06 g/mol
InChI Key: OHEFKPDASJTVDT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a heterocyclic compound that is part of the pyridazine class. These compounds are known for their ability to coordinate with metals, which allows them to form complex structures such as gridlike metal complexes with copper(I) or silver(I) ions . The presence of chlorine and pyridinyl groups in the molecule suggests potential for varied chemical reactivity and the possibility of forming diverse molecular architectures.

Synthesis Analysis

The synthesis of related pyridazine compounds often involves inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reducing the reaction time from several days to just a few hours . Additionally, the unexpected cycloaddition of ketones and aldehydes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine has been reported, providing an alternative synthetic route .

Molecular Structure Analysis

The molecular structure of pyridazine analogs can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . The crystal structure of these compounds can reveal important interactions such as hydrogen bonding and other non-covalent forces that contribute to the stability and properties of the material .

Chemical Reactions Analysis

Pyridazine derivatives can act as catalysts in chemical reactions. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine has been used to catalyze the oxidation of alcohols to carbonyl compounds under visible light irradiation, demonstrating good functional group tolerance . This suggests that 3,6-Dichloro-4-(pyridin-4-YL)pyridazine could potentially participate in similar catalytic processes or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For instance, the presence of chlorine atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and reactivity . Density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks can provide insights into the electronic structure, intermolecular interactions, and stability of these compounds .

Scientific Research Applications

Metal Complex Formation

3,6-Di(pyridin-2-yl)pyridazines, including derivatives of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, have been noted for their ability to coordinate with metals, forming complex structures. These properties make them interesting for the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, offering potential applications in material science and coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).

Synthesis of Functionalized Pyridazine Derivatives

Pyridazine derivatives, including 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, have been the focus of various synthetic studies. One study discussed the synthesis of functionalized pyridazine derivatives, which have potential applications in medicinal chemistry, demonstrating the versatility and utility of these compounds in synthesizing new molecular entities (Singh, Bhatia, Pani, & Gupta, 2020).

Crystal Structure and Interaction Analysis

Studies have also been conducted on the crystal structure and interaction energy of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine derivatives. These studies provide insights into the molecular and crystal structure of these compounds, which is crucial for understanding their physical and chemical properties and potential applications in material science (Filali et al., 2019).

Water Oxidation Catalysts

A study involving the synthesis of Ru complexes using a ligand derived from 3,6-Dichloro-4-(pyridin-4-YL)pyridazine demonstrated the application of these complexes in water oxidation, a crucial process in artificial photosynthesis and energy conversion (Zong & Thummel, 2005).

Supramolecular Chemistry

3,6-Dichloro-4-(pyridin-4-YL)pyridazine and its derivatives have also been utilized in supramolecular chemistry. For instance, their ability to form [2x2] supramolecular grids with copper(I) and silver(I) ions has been explored, highlighting their potential in the development of novel supramolecular structures (Happ et al., 2011).

Optoelectronic Applications

In the field of optoelectronics, pyridazine-based materials, including those derived from 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, have been synthesized and evaluated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). These studies underscore the significance of pyridazine derivatives in the development of new materials for electronic and photonic devices (Liu et al., 2017).

Safety And Hazards

DCPP is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling DCPP .

properties

IUPAC Name

3,6-dichloro-4-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFKPDASJTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611213
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

CAS RN

202931-70-2
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Roy, G Minasov, O Arancio, LW Chico… - Journal of Medicinal …, 2019 - ACS Publications
The p38αMAPK is a serine/threonine protein kinase and a key node in the intracellular signaling networks that transduce and amplify stress signals into physiological changes. A …
Number of citations: 28 pubs.acs.org
DM Watterson, VL Grum-Tokars, SM Roy… - PloS one, 2013 - journals.plos.org
Serine-threonine protein kinases are critical to CNS function, yet there is a dearth of highly selective, CNS-active kinase inhibitors for in vivo investigations. Further, prevailing …
Number of citations: 81 journals.plos.org
DM Watterson, VL Grum-Tokars, SM Roy… - 2013 - academia.edu
Serine-threonine protein kinases are critical to CNS function, yet there is a dearth of highly selective, CNS-active kinase inhibitors for in vivo investigations. Further, prevailing …
Number of citations: 0 www.academia.edu

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